molecular formula C8H7BrO3 B1598110 3-Bromomandelic acid CAS No. 49839-81-8

3-Bromomandelic acid

Cat. No. B1598110
CAS RN: 49839-81-8
M. Wt: 231.04 g/mol
InChI Key: CBEMVOYIUQADIA-UHFFFAOYSA-N
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Description

3-Bromomandelic acid, also known as 2-(3-bromophenyl)-2-hydroxyacetic acid, is a chemical compound with the molecular formula C8H7BrO3 . It has a molecular weight of 231.04 .


Molecular Structure Analysis

The molecular structure of 3-Bromomandelic acid consists of 8 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

3-Bromomandelic acid is a solid substance . It has a predicted melting point of 118.33°C and a predicted boiling point of approximately 384.6°C at 760 mmHg . The predicted density is approximately 1.8 g/cm3 .

Scientific Research Applications

  • Chemical Biology and Supramolecular Chemistry

    • Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions .
    • This reaction has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
    • The mechanism of reversible kinetics and its applications in these fields are being explored .
  • Sensing Applications

    • Boronic acids are increasingly utilized in diverse areas of research, including their utility in various sensing applications .
    • The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in these applications .
    • These sensing applications can be homogeneous assays or heterogeneous detection .
  • Medicinal Chemistry

    • Boronic acids and their derivatives have been studied in medicinal chemistry .
    • They have shown various activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .
    • The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
  • Synthesis of Bioactive Heterocyclic Scaffolds

    • 3-(bromoacetyl)coumarin and its derivatives are a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds .
    • They are important components in drug discovery on account of their biological activities such as antiproliferative, antimicrobial activities, and are promising inhibitors of type 2 diabetes mellitus .
  • Chemosensors

    • Numerous chemosensors are based on polyfunctional coumarin platforms used to detect multianalyte detection, such as different bioactive elements and various environmental pollutants .
  • Pharmaceuticals

    • Coumarins and their derivatives are seen to be the pivotal components of a plethora of many natural products and pharmaceuticals .
    • The pharmacological activities discovered amongst coumarin derivatives include the treatment categories of Alzheimer’s and haematopoietic necrosis (IHN); they have shown potent anticoagulant, antibiotic, antiembolic, antioxidative, and anti-ischemic activities .
  • Cross-Coupling Reactions

    • Borinic acids [R2B(OH)] and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions .
    • They are used in the construction of carbon–carbon (Suzuki–Miyaura cross-coupling, Petasis reaction, etc.) or carbon–heteroatom bonds (Chan–Lam–Evans coupling, oxidation, etc.) .
  • Catalysis

    • Borinic acids have been used in catalysis .
    • For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
  • Polymer or Optoelectronics Materials

    • Borinic acids and their chelate derivatives are used in the synthesis of polymer or optoelectronics materials .
  • Bioactive Compounds

    • Borinic acids have been used as bioactive compounds .
    • They display interesting properties and reactivities .
  • Proteomics Research

    • 3-Bromomandelic acid is used in proteomics research .

Safety And Hazards

3-Bromomandelic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of contact, the affected area should be washed with plenty of water .

properties

IUPAC Name

2-(3-bromophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEMVOYIUQADIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373704
Record name 3-Bromomandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromomandelic acid

CAS RN

49839-81-8
Record name 3-Bromomandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-bromophenyl)-2-hydroxyacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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